N-cyclohexyl-N'-(2,4-dichlorobenzyl)-N''-phenylguanidine
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Overview
Description
N-cyclohexyl-N’-(2,4-dichlorobenzyl)-N’'-phenylguanidine is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a cyclohexyl group, a dichlorobenzyl group, and a phenylguanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-(2,4-dichlorobenzyl)-N’‘-phenylguanidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclohexylamine with 2,4-dichlorobenzyl chloride to form N-cyclohexyl-N’-(2,4-dichlorobenzyl)amine. This intermediate is then reacted with phenylisocyanate to yield the final product, N-cyclohexyl-N’-(2,4-dichlorobenzyl)-N’'-phenylguanidine. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a catalyst or base to facilitate the reaction.
Industrial Production Methods
Industrial production of N-cyclohexyl-N’-(2,4-dichlorobenzyl)-N’'-phenylguanidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N’-(2,4-dichlorobenzyl)-N’'-phenylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
N-cyclohexyl-N’-(2,4-dichlorobenzyl)-N’'-phenylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-(2,4-dichlorobenzyl)-N’'-phenylguanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N’-(2,4-dichlorobenzyl)ethanediamide
- 2,2-Dichloro-N-cyclohexyl-N-(2,4-dichlorobenzyl)acetamide
Uniqueness
N-cyclohexyl-N’-(2,4-dichlorobenzyl)-N’'-phenylguanidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-cyclohexyl-2-[(2,4-dichlorophenyl)methyl]-3-phenylguanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N3/c21-16-12-11-15(19(22)13-16)14-23-20(24-17-7-3-1-4-8-17)25-18-9-5-2-6-10-18/h1,3-4,7-8,11-13,18H,2,5-6,9-10,14H2,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUICAUJASLKTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=NCC2=C(C=C(C=C2)Cl)Cl)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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